molecular formula C16H12INO B1519334 8-(4-Iodophenoxymethyl)quinoline CAS No. 1300068-28-3

8-(4-Iodophenoxymethyl)quinoline

Cat. No. B1519334
CAS RN: 1300068-28-3
M. Wt: 361.18 g/mol
InChI Key: LQMSNRSTHJSBTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Quinoline is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The specific molecular structure of 8-(4-Iodophenoxymethyl)quinoline is not provided in the available sources.

Scientific Research Applications

Anticancer Applications

Quinoline derivatives have been explored for their anticancer activities. They have shown effectiveness against various cancer types by inhibiting key biological pathways such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms. The structure-activity relationship (SAR) studies highlight the importance of quinoline's synthetic versatility, allowing for the generation of numerous analogs with selective and specific activity against cancer drug targets (Solomon & Lee, 2011).

Antimicrobial and Antitubercular Activity

Halogenated quinoline derivatives have been synthesized with significant antimicrobial and antitubercular activities, particularly against strains like P-388 and L1210 murine leukemias. The structural modifications, including halogen substitution, have been crucial in enhancing their bioactivity (Lin & Loo, 1978). Furthermore, specific quinoline compounds have demonstrated substantial activity against MRSA strains, showcasing their potential in combating resistant bacterial infections (O’Donnell et al., 2010).

Material Science and Optical Applications

Quinoline derivatives have also found applications in material science, particularly in the synthesis of compounds with nonlinear optical (NLO) properties. Arylated quinolines have been developed and studied for their electronic and NLO properties, indicating potential uses in technology-related applications (Khalid et al., 2019).

Corrosion Inhibition

Quinoline and its derivatives act as effective corrosion inhibitors, especially for metallic surfaces in acidic mediums. Their ability to form stable chelating complexes with surface metallic atoms highlights their importance in industrial applications to prevent corrosion (Verma et al., 2020).

properties

IUPAC Name

8-[(4-iodophenoxy)methyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12INO/c17-14-6-8-15(9-7-14)19-11-13-4-1-3-12-5-2-10-18-16(12)13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMSNRSTHJSBTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)COC3=CC=C(C=C3)I)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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